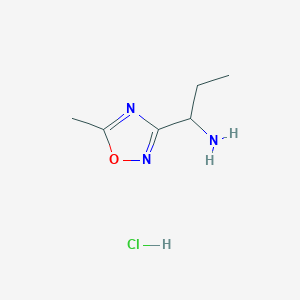

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

描述

Historical Development of Oxadiazole Research

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially attracted limited scientific interest due to challenges in stabilizing its structure. Early studies classified it as "azoxime" or "furo[ab1]diazole," but its potential remained unexplored until the mid-20th century. A pivotal shift occurred in the 1940s when photochemical studies revealed its ability to rearrange into other heterocyclic systems, prompting investigations into its synthetic utility.

The first therapeutic application emerged in the 1960s with Oxolamine, a 1,2,4-oxadiazole derivative marketed as a cough suppressant. This milestone validated the scaffold’s pharmacological relevance and spurred further exploration. By the 21st century, advancements in computational chemistry enabled targeted drug design. For instance, O’Daniel et al. (2014) identified 1,2,4-oxadiazole derivatives as potent inhibitors of penicillin-binding protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA), achieving minimum inhibitory concentrations (MIC) as low as 1–2 μg/mL. These developments underscore the scaffold’s evolution from a laboratory curiosity to a cornerstone of antibiotic research.

Significance of 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring’s bioisosteric properties make it a versatile surrogate for carboxylic acids, esters, and amides, enhancing metabolic stability while retaining biological activity. Its aromaticity and electron-deficient nature facilitate π-π stacking and dipole-dipole interactions with enzyme active sites, as demonstrated in kinase and protease inhibitors.

A critical advantage lies in its synthetic adaptability. Cyclodehydration of diacylhydrazines using agents like phosphorus pentoxide or polyphosphoric acid yields 1,2,4-oxadiazoles with diverse substituents. For example, Beyzaei et al. developed ultrasound-assisted methods to synthesize 5-aryl-1,3,4-oxadiazoles in high yields (>80%) under mild conditions. Such methodologies enable rapid diversification, crucial for structure-activity relationship (SAR) studies.

Table 1: Key Pharmacological Applications of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Target Pathogen/Protein | MIC or IC₅₀ Range | Reference |

|---|---|---|---|

| Antibacterial (MRSA) | PBP2a | 1–2 μg/mL | |

| Antiviral | HIV-1 reverse transcriptase | 0.8–3.2 μM | |

| Anti-inflammatory | COX-2 | 50–150 nM |

Position of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine Hydrochloride in Current Research Landscape

This compound exemplifies modern efforts to optimize 1,2,4-oxadiazole derivatives for enhanced bioavailability and target specificity. The 5-methyl group increases lipophilicity, potentially improving blood-brain barrier penetration, while the propan-1-amine side chain introduces a cationic center for salt bridge formation with aspartate or glutamate residues in proteins.

The hydrochloride salt form enhances aqueous solubility, addressing a common limitation of heterocyclic compounds. This modification aligns with trends in kinase inhibitor design, where basic side chains improve binding to ATP pockets. Although direct studies on this compound are scarce, analogs like 24 (Table 1) demonstrate that similar structural features correlate with potent antibacterial activity.

Comparative Analysis with Related Structural Classes

1,2,4-Oxadiazoles exhibit distinct advantages over other heterocycles:

- Stability : Unlike 1,2,3-oxadiazoles, which undergo ring-opening to form diazomethanes, 1,2,4-oxadiazoles remain intact under physiological conditions.

- Electronic Properties : The 1,2,4-oxadiazole’s electron-withdrawing nature enhances hydrogen bonding capacity compared to 1,3,4-oxadiazoles, as evidenced by stronger inhibition of Staphylococcus aureus enoyl-ACP reductase.

- Synthetic Accessibility : Cyclodehydration methods for 1,2,4-oxadiazoles require milder conditions than the multi-step protocols needed for pyridine-based scaffolds.

Table 2: Physicochemical Comparison of Heterocyclic Scaffolds

| Scaffold | LogP (Avg.) | Metabolic Stability (t₁/₂) | Synthetic Steps |

|---|---|---|---|

| 1,2,4-Oxadiazole | 1.8 | >6 hours | 2–3 |

| 1,3,4-Oxadiazole | 2.1 | 4–5 hours | 3–4 |

| Imidazole | 0.9 | <2 hours | 4–5 |

These attributes position 1,2,4-oxadiazoles as superior candidates for central nervous system (CNS) drugs and antibiotics, where stability and solubility are paramount.

属性

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZSHCRPSALGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NOC(=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with propylamine under specific reaction conditions, such as heating in the presence of a dehydrating agent like thionyl chloride. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions to introduce new functional groups.

Major Products Formed:

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 141.17 g/mol. It features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the oxadiazole moiety enhances the compound's potential as a bioactive agent.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can inhibit specific cancer cell lines by inducing apoptosis or disrupting cellular mitosis . The unique structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride may confer similar properties, making it a candidate for further investigation in cancer therapeutics.

2. Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented. Compounds with this scaffold have shown effectiveness against a variety of pathogens, including bacteria and fungi . The specific mechanisms often involve interference with microbial cell wall synthesis or function.

3. Neuropharmacology

There is emerging evidence suggesting that oxadiazole derivatives can interact with neurotransmitter systems. This interaction may lead to potential applications in treating neurological disorders such as anxiety or depression . The ability to modulate neurotransmitter levels could position this compound as a valuable research tool in neuropharmacology.

Agricultural Applications

1. Plant Growth Regulators

Oxadiazole compounds have been explored as plant growth regulators due to their ability to influence hormone pathways within plants. The introduction of this compound into agricultural formulations could enhance crop yield and resistance to environmental stresses .

2. Pesticides

The potential use of this compound in pesticide formulations is also notable. Its bioactive properties may provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides .

Materials Science

1. Polymer Chemistry

In materials science, the incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound could yield materials suitable for high-performance applications .

Case Studies

作用机制

The mechanism by which 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

相似化合物的比较

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid

3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

生物活性

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride (CAS: 111997-68-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in pharmacology.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂ClN₃O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. A study showed that related oxadiazole compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been well-documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the incorporation of the oxadiazole moiety has been linked to enhanced cytotoxicity against different cancer cell lines .

Neuroprotective Effects

Some derivatives of oxadiazoles have shown promise in neuroprotection and anticonvulsant activity. The structure of this compound suggests it may interact with neurotransmitter systems or modulate ion channels involved in neuronal excitability. Preliminary studies indicate that such compounds could be beneficial in treating neurological disorders .

Case Studies

Several case studies have highlighted the biological efficacy of similar oxadiazole derivatives:

- Antimicrobial Study : A derivative exhibited MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

- Antitumor Study : A related oxadiazole compound showed IC₅₀ values less than 10 µM against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

- Neuroprotective Study : In vitro assays demonstrated that certain oxadiazole derivatives could significantly reduce neuronal cell death induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Inhibition of Enzymatic Activity : Oxadiazoles may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds can affect signaling pathways involved in apoptosis and cell cycle regulation.

常见问题

Q. Key Considerations :

- Purity of intermediates (e.g., amidoximes) is critical to avoid side products.

- Acidic workup is often required to isolate the hydrochloride salt .

Which spectroscopic techniques are essential for characterizing the hydrochloride salt form of this compound?

Basic Research Question

Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon assignments, particularly distinguishing the oxadiazole ring (δ 8.5–9.5 ppm for ring protons) and amine hydrochloride signals .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and chloride adducts .

- Infrared (IR) Spectroscopy : Identification of N–H stretching (2500–3000 cm) and C=N/C–O vibrations (1600–1700 cm) .

Data Contradiction Tip : Discrepancies in H NMR integrals may arise from tautomerism or residual solvents; use deuterated DMSO for improved resolution .

How can reaction conditions be optimized to improve yield during cyclization?

Advanced Research Question

Optimization involves systematic variation of:

Q. Methodological Approach :

- Use Design of Experiments (DoE) to evaluate interactions between variables.

- Monitor reaction progress via TLC or inline IR spectroscopy .

What strategies resolve discrepancies in NMR data when analyzing substituent effects on the oxadiazole ring?

Advanced Research Question

Common discrepancies arise from:

- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to stabilize dominant forms .

- Impurity Signals : Residual solvents (e.g., DMF) or unreacted starting materials can overlap with target signals. Purify via recrystallization (ethanol/water) .

Case Study :

In 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, methyl group splitting in H NMR was resolved by deuteration and 2D-COSY analysis .

How does the substitution pattern on the oxadiazole ring influence pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) studies highlight:

- 5-Methyl Substitution : Enhances metabolic stability by reducing cytochrome P450 interactions .

- Amine Hydrochloride : Improves solubility and bioavailability compared to free-base analogs .

Biological Interaction Example :

In α-adrenoceptor studies, the 1,2,4-oxadiazole moiety facilitates hydrogen bonding with Asp113 in the receptor binding pocket, as shown in GR127935 analogs .

What safety protocols are recommended for handling hydrochloride salts of amine-containing oxadiazoles?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride particles .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

What computational methods predict the hydrogen bonding capacity of the oxadiazole ring in biological systems?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like GROMACS .

- Topological Polar Surface Area (TPSA) : Calculated TPSA values (e.g., 60.2 Ų) indicate high hydrogen-bonding potential, correlating with membrane permeability .

Validation : Compare computed TPSA with experimental LogP values to assess bioavailability .

How do solvent polarity and reaction time affect regioselectivity in oxadiazole formation?

Advanced Research Question

Optimization Tip : Use microwave-assisted synthesis to reduce reaction time while maintaining regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。